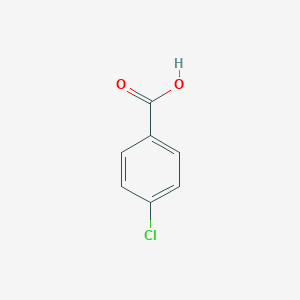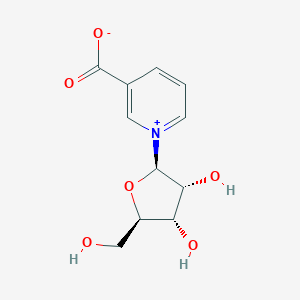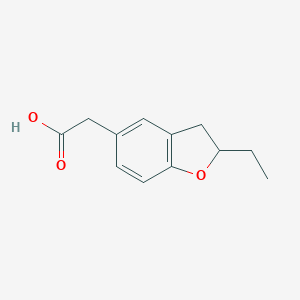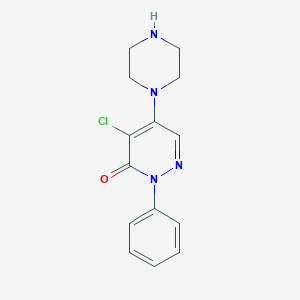
4-chloro-2-phenyl-5-(piperazin-1-yl)pyridazin-3(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 4-chloro-2-phenyl-5-(piperazin-1-yl)pyridazin-3(2H)-one is a pyridazinone derivative that has been the subject of various studies due to its potential pharmacological properties. Research has focused on the synthesis and evaluation of its derivatives for various biological activities, including antinociceptive, anticancer, and antagonist activities against specific receptors .
Synthesis Analysis
The synthesis of pyridazinone derivatives typically involves nucleophilic substitution reactions or aroylation processes. For instance, 6-phenyl-5-(N4-aroyl-N1-piperazinyl)-2H-pyridazin-3-ones were synthesized by substituting the chlorine atom of 6-phenyl-5-chloro-2H-pyridazin-3-one or by aroylating N1-piperazinyl-2H-pyridazin-3-one . These methods provide a pathway to introduce various substituents, which can significantly alter the biological activity of the resulting compounds.
Molecular Structure Analysis
The molecular structure of pyridazinone derivatives is characterized by the presence of a pyridazinone core, which is a six-membered heterocyclic ring containing two nitrogen atoms. The substitution at the 5-position with a piperazine ring and at the 6-position with a phenyl group is a common feature in these molecules. The specific arrangement of these groups is crucial for the interaction with biological targets .
Chemical Reactions Analysis
The chemical reactivity of pyridazinone derivatives is influenced by the presence of the chlorine atom, which can undergo nucleophilic substitution reactions. This reactivity is exploited in the synthesis of various derivatives by introducing different pharmacophoric groups. The reactivity also allows for the generation of compounds with potential antagonist activity, as seen in the synthesis of cyclopenta[c]piperidines and pyrrolo[3,4-c]piperidines from related oxazinone adducts .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridazinone derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. The introduction of different substituents can significantly affect these properties, which in turn can influence the compound's pharmacokinetics and pharmacodynamics. The specific properties of 4-chloro-2-phenyl-5-(piperazin-1-yl)pyridazin-3(2H)-one derivatives have not been detailed in the provided papers, but they are likely to be similar to those of related compounds .
Wissenschaftliche Forschungsanwendungen
Antifungal Activity
One study identified derivatives of the compound as potent β-1,3-glucan synthase inhibitors. These inhibitors have shown efficacy in in vivo models of Candida glabrata infection, highlighting their potential as antifungal agents (Ting et al., 2011).
Antidiabetic Activity
Another research avenue explored the synthesis of triazolo-pyridazine-6-yl-substituted piperazines, including close derivatives of the focal compound, evaluating their potential as anti-diabetic drugs. These compounds demonstrated significant DPP-4 inhibition and insulinotropic activities, indicating their potential in diabetes treatment (Bindu et al., 2019).
Anticancer Agents
A series of derivatives were synthesized and evaluated for their cytotoxicity against various human cancer cell lines, including cervical, breast, colon, skin, and lung cancers. Some compounds exhibited good to moderate activity, suggesting their potential as anticancer agents (Murty et al., 2011).
Insecticidal Activity
Research on N-substituted 5–chloro-6-phenylpyridazin-3(2H)-one derivatives based on previous work showed that these compounds possess good insecticidal activities against Plutella xylostella, especially the compounds with >90% activity at 100 mg/L. This suggests their potential application in pest control (Wu et al., 2012).
Antibacterial Activity
Compounds involving the pyridazinone core structure were screened for their antibacterial activities, indicating a potential application in combating bacterial infections (Pitucha et al., 2005).
Eigenschaften
IUPAC Name |
4-chloro-2-phenyl-5-piperazin-1-ylpyridazin-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN4O/c15-13-12(18-8-6-16-7-9-18)10-17-19(14(13)20)11-4-2-1-3-5-11/h1-5,10,16H,6-9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPCRZRLLNDTCOR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=C(C(=O)N(N=C2)C3=CC=CC=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60352754 |
Source


|
| Record name | 4-Chloro-2-phenyl-5-(piperazin-1-yl)pyridazin-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60352754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.75 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-2-phenyl-5-(piperazin-1-yl)pyridazin-3(2H)-one | |
CAS RN |
153276-35-8 |
Source


|
| Record name | 4-Chloro-2-phenyl-5-(piperazin-1-yl)pyridazin-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60352754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

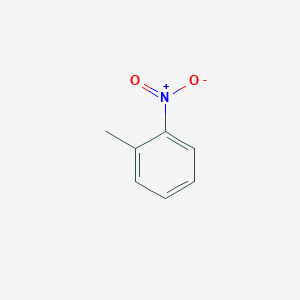
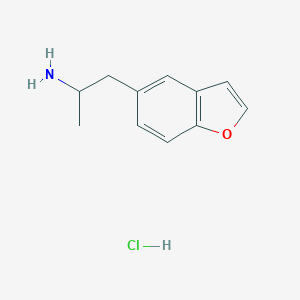
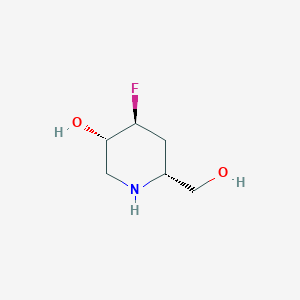
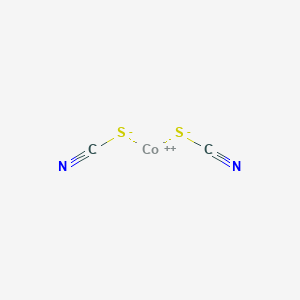
![Bis[4-(hydroxymethyl)phenyl] disulfide](/img/structure/B127315.png)
![2-[4-[[(1R,2S)-2-hydroxycyclopentyl]methyl]phenyl]propanoic acid](/img/structure/B127321.png)
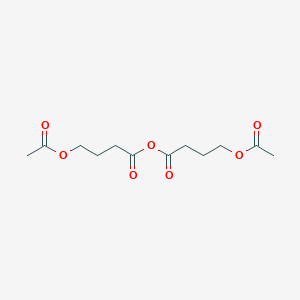
![(8S,9S,10R,13S,14S,17S)-10,13-Dimethyl-17-(2-methyl-1,3-dioxolan-2-yl)-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B127324.png)
![5-Methyl-1-propan-2-yl-2-oxabicyclo[2.2.2]oct-5-ene](/img/structure/B127325.png)
